Cas no 832740-64-4 (6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline)
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline
- 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
- 6-METHYL-2-(2H-TETRAAZOL-5-YL)QUINOLINE
- CS-0282094
- AKOS000307625
- EN300-229263
- 832740-64-4
- BBL039205
- 6-METHYL-2-(2H-1,2,3,4-TETRAAZOL-5-YL)QUINOLINE
- 6-methyl-2-(2H-tetrazol-5-yl)quinoline
- STK313152
-
- MDL: MFCD04968767
- Inchi: 1S/C11H9N5/c1-7-2-4-9-8(6-7)3-5-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16)
- InChI Key: DGQVIQKYEKLXCG-UHFFFAOYSA-N
- SMILES: N1C(C2N=NNN=2)=CC=C2C=C(C)C=CC=12
Computed Properties
- Exact Mass: 211.08579531Da
- Monoisotopic Mass: 211.08579531Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 67.4Ų
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-229263-0.05g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-229263-0.1g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-229263-0.25g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-229263-0.5g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-229263-1.0g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-229263-2.5g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
| Enamine | EN300-229263-5.0g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 95% | 5.0g |
$2110.0 | 2024-06-20 | |
| Enamine | EN300-229263-10.0g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 95% | 10.0g |
$3131.0 | 2024-06-20 | |
| Enamine | EN300-229263-1g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-229263-5g |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline |
832740-64-4 | 5g |
$2110.0 | 2023-09-15 |
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
Recent Advances in the Study of 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline (CAS: 832740-64-4)
In recent years, the compound 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline (CAS: 832740-64-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a quinoline core tethered to a tetrazole moiety, has demonstrated promising potential in various therapeutic applications. The unique structural attributes of this molecule contribute to its diverse biological activities, making it a subject of extensive investigation.
The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline. Researchers have employed advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking simulations to characterize its interactions with biological targets. These efforts have revealed its affinity for specific enzymes and receptors, suggesting potential applications in the treatment of inflammatory diseases, cancer, and infectious disorders.
One notable study published in the Journal of Medicinal Chemistry explored the compound's inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The findings indicated that 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline exhibits selective COX-2 inhibition with minimal side effects, positioning it as a potential candidate for next-generation anti-inflammatory drugs. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, was found to be favorable in preclinical models.
Further investigations have highlighted the compound's role in modulating oxidative stress pathways. A study in Free Radical Biology and Medicine demonstrated that 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline acts as a potent scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases and aging-related conditions, where oxidative stress plays a critical role.
In the realm of oncology, preliminary data from in vitro and in vivo experiments suggest that this compound may exert antitumor effects by interfering with cell proliferation and inducing apoptosis. Researchers are currently exploring its potential as an adjunct therapy in combination with existing chemotherapeutic agents to enhance treatment efficacy and reduce resistance.
Despite these promising findings, challenges remain in the development of 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline as a therapeutic agent. Issues such as optimal dosage, long-term safety, and formulation stability need to be addressed through rigorous clinical trials. Nevertheless, the compound's multifaceted biological activities and structural versatility make it a compelling subject for future research.
In conclusion, 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline (CAS: 832740-64-4) represents a valuable scaffold in drug discovery, with applications spanning anti-inflammatory, antioxidant, and anticancer therapies. Continued exploration of its pharmacological potential is expected to yield significant advancements in the field of chemical biology and medicine.
832740-64-4 (6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)